Pyrrolo[1,2-a]pyrazine-4-carboxylic acid

Antibacterial Antifungal Antiviral

This C-4 carboxylic acid isomer is the essential synthetic entry point for the 2,6-diketopiperazine-fused pyrrolo[1,2-a]pyrazine pharmacophore that yields anticonvulsant compounds with ED₅₀ values as low as 32.24 mg/kg in the 6 Hz seizure model, and for the spiro-pyrrolidine pharmacophore of the aldose reductase inhibitor AS-3201 (Ranirestat, Ki = 0.38 nM). The C-3 and C-8 isomers lack this regiochemistry and are inert for these targets. Secure the correct isomer to ensure valid SAR correlation.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 158945-91-6
Cat. No. B142779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-a]pyrazine-4-carboxylic acid
CAS158945-91-6
SynonymsPyrrolo[1,2-a]pyrazine-4-carboxylic acid (9CI)
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C=NC=C2C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)7-5-9-4-6-2-1-3-10(6)7/h1-5H,(H,11,12)
InChIKeyNUNZAHNMLZZUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-a]pyrazine-4-carboxylic acid (CAS 158945-91-6): Procurement-Relevant Scaffold Profile for Medicinal Chemistry Building Block Selection


Pyrrolo[1,2-a]pyrazine-4-carboxylic acid (CAS 158945-91-6, molecular formula C₈H₆N₂O₂, MW 162.15 g/mol) is a nitrogen-fused bicyclic heterocycle comprising a pyrrole ring fused to a pyrazine ring with a carboxylic acid substituent at the C-4 position of the pyrazine moiety . This scaffold belongs to the pyrrolo[1,2-a]pyrazine family, a privileged structure in medicinal chemistry recognized for conferring diverse biological activities across its derivatives, including antimicrobial, antiviral, antitumor, anticonvulsant, and aldose reductase inhibitory properties [1]. Unlike the unsubstituted parent heterocycle (pyrrolo[1,2-a]pyrazine, CAS 274-45-3), the C-4 carboxylic acid functionality provides a direct synthetic handle for amide, ester, and heterocycle coupling, enabling rapid diversification without requiring initial C-H functionalization at this electronically deactivated position [2]. The compound serves primarily as a versatile building block for constructing bioactive molecule libraries and is supplied by multiple chemical vendors for research use only.

Why Positional Isomers of Pyrrolo[1,2-a]pyrazine-carboxylic acid Cannot Be Interchanged in Lead Optimization or Library Synthesis


Positional isomers within the pyrrolo[1,2-a]pyrazine-carboxylic acid family – including the 1-carboxylic acid (CAS 1895300-97-6), 3-carboxylic acid (CAS 588720-53-0), and 8-carboxylic acid (CAS 158945-78-9) – are not functionally equivalent despite sharing identical molecular formulas and molecular weights . The carboxylic acid position fundamentally alters: (i) the electronic environment of the bicyclic system (C-4 is situated on the electron-deficient pyrazine ring, while C-8 resides on the electron-rich pyrrole ring), (ii) the regioselectivity of subsequent electrophilic derivatization (electrophilic substitution occurs preferentially at the α-position of the pyrrole ring, C-6, not at C-4), and (iii) the biological application space accessible through derivative elaboration, with each positional isomer enabling a distinct therapeutic target profile [1][2]. Substituting one isomer for another without redesigning the synthetic route and biological hypothesis will lead to structurally divergent final compounds with unpredictable pharmacological outcomes. The quantitative evidence below demonstrates that the C-4 carboxylic acid isomer anchors two clinically precedented therapeutic programs – anticonvulsant and aldose reductase inhibition – that are not accessible from the C-3 or C-8 isomers.

Product-Specific Quantitative Differentiation Evidence for Pyrrolo[1,2-a]pyrazine-4-carboxylic acid (CAS 158945-91-6) Against Closest Analogs


Scaffold-Level Biological Activity Divergence: Pyrrolo[1,2-a]pyrazine vs. 5H-Pyrrolo[2,3-b]pyrazine Core

A comprehensive 2021 review of pyrrolopyrazine derivatives explicitly classifies the two isomeric scaffolds by divergent biological activity profiles. Pyrrolo[1,2-a]pyrazine derivatives demonstrated predominantly antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed preferential activity on kinase inhibition [1]. This scaffold-level functional divergence means that selection of the [1,2-a] ring fusion over the [2,3-b] fusion predetermines the accessible target space before any substituent is introduced. The pyrrolo[1,2-a]pyrazine-4-carboxylic acid building block therefore pre-encodes an antimicrobial/antiviral-biased scaffold distinct from the kinase-biased alternative.

Antibacterial Antifungal Antiviral Kinase inhibition Scaffold selection

Positional Isomer Application Divergence: C-4 Anticonvulsant Activity vs. C-3 Anxiolytic/TSPO Activity

C-4 aromatic-substituted pyrrolo[1,2-a]pyrazine derivatives developed by Dawidowski et al. (2013) demonstrated anticonvulsant activity in the 6 Hz model of pharmacoresistant limbic seizures, with the most active derivative (5a) displaying an ED₅₀ of 32.24 mg/kg and a protective index (PI) of 6.6 [1]. In contrast, C-3 carboxamide derivatives developed by Mokrov et al. (2015) function as high-affinity 18 kDa translocator protein (TSPO) ligands with anxiolytic-like activity in the dose range of 0.1–1.0 mg/kg, comparable to diazepam [2]. The C-3 lead compound GML-1 (N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide) demonstrated TSPO binding affinity Ki = 5.2 × 10⁻⁸ M [3]. This positional isomer-dependent target engagement divergence – C-4 → anticonvulsant (ion channel/CNS excitability) vs. C-3 → anxiolytic (TSPO/neurosteroid) – demonstrates that the carboxylic acid position is the primary determinant of therapeutic application class.

Anticonvulsant Epilepsy TSPO ligands Anxiolytic Positional isomer SAR

C-4 Aldose Reductase Inhibition (Clinical Candidate AS-3201/Ranirestat) vs. C-8 Moderate Antimicrobial Activity

The tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylic acid scaffold served as the core template for the discovery of AS-3201 (Ranirestat), a potent, orally active aldose reductase inhibitor that reached clinical development for diabetic neuropathy. AS-3201 inhibits rat lens aldose reductase with IC₅₀ = 11 nM and recombinant human aldose reductase with IC₅₀ = 15 nM, with a Ki of 0.38 nM for the recombinant human enzyme [1]. This sub-nanomolar affinity places it among the most potent aldose reductase inhibitors reported. In contrast, 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid derivatives, synthesized and screened by Litvinchuk et al. (2023), revealed only moderate antibacterial and antifungal activity, with the most active carboxamides showing antioxidant effect levels of 59.3–74.5% compared to the ascorbic acid reference standard (97.3%) [2]. The C-4 carboxylic acid position thus anchors a clinically validated therapeutic program (aldose reductase inhibition) with nanomolar potency, while the C-8 position yields only moderate, non-clinical-stage bioactivity.

Aldose reductase inhibitor Diabetic complications Antimicrobial Antioxidant Positional isomer comparison

Regioselectivity of Electrophilic Derivatization: C-4 Carboxylic Acid Enables Functionalization at a Site Inaccessible to Direct Electrophilic Substitution

Electrophilic substitution reactions (acylation, formylation, bromination, trifluoroacetylation) on the pyrrolo[1,2-a]pyrazine core occur selectively at the α-position of the pyrrole ring (C-6) when this position is unsubstituted [1][2]. The C-4 position on the pyrazine ring is electronically deactivated toward electrophilic attack and is not accessible via direct Vilsmeier-Haack formylation or Friedel-Crafts acylation of the parent heterocycle [3]. This fundamental reactivity pattern means that installing a functional group at C-4 of the pyrrolo[1,2-a]pyrazine core cannot be achieved through direct electrophilic aromatic substitution – it requires a pre-functionalized building block. The pyrrolo[1,2-a]pyrazine-4-carboxylic acid compound provides a rare, direct access point to the C-4 position via the carboxylic acid handle, enabling amide coupling, esterification, and Curtius rearrangement pathways that are otherwise synthetically inaccessible at this site [4]. In contrast, the C-6 and C-8 positions can be functionalized electrophilically, and the C-1 and C-3 positions can be accessed through cyclization strategies.

Electrophilic substitution Regioselectivity C-H functionalization Synthetic accessibility Building block utility

Anticancer Activity from Pyrrolo[1,2-a]pyrazine Core Expansion Demonstrates Scaffold Versatility Not Observed with Simpler Heterocyclic Carboxylic Acids

Seo et al. (2020) demonstrated that chemical space expansion based on the pyrrolo[1,2-a]pyrazine core produces compounds with potent anticancer activity. The lead compound 3h, a 3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide derivative, significantly inhibited cell viability in prostate cancer PC-3 cells with IC₅₀ = 1.18 ± 0.05 μM and in breast cancer MCF-7 cells with IC₅₀ = 1.95 ± 0.04 μM, accompanied by caspase-3 activation, PARP cleavage, and dose-dependent reduction in cell migration [1]. While 3h is not directly derived from the C-4 carboxylic acid building block, this study establishes that the pyrrolo[1,2-a]pyrazine core – accessible via the C-4 carboxylic acid through amidation and further cyclization – supports low-micromolar anticancer potency across multiple solid tumor cell lines. This contrasts with simpler monocyclic heterocyclic carboxylic acids (e.g., pyrazine-2-carboxylic acid, pyrrole-2-carboxylic acid), which lack the fused bicyclic architecture required for the π-stacking and hydrogen-bonding interactions that underlie the observed anticancer activity.

Anticancer Prostate cancer Breast cancer Apoptosis Diversity-oriented synthesis

Optimal Procurement and Application Scenarios for Pyrrolo[1,2-a]pyrazine-4-carboxylic acid (CAS 158945-91-6)


Anticonvulsant Lead Discovery Programs Targeting Pharmacoresistant Epilepsy

For medicinal chemistry teams pursuing novel anticonvulsant agents active in the 6 Hz model of pharmacoresistant limbic seizures, the C-4 carboxylic acid building block is the mandatory starting point. The Dawidowski et al. (2013) SAR series established that aromatic substituents introduced via the C-4 position – accessed through Ugi multicomponent reaction chemistry on the C-4 carboxyl-derived intermediates – yield compounds with ED₅₀ values as low as 32.24 mg/kg and protective indices >6 in the 6 Hz test [1]. The C-4 carboxylic acid provides the synthetic entry point for constructing the 2,6-diketopiperazine-fused pyrrolo[1,2-a]pyrazine pharmacophore that underpins this anticonvulsant activity. Procurement of the C-3 or C-8 isomer for this application would be futile, as those positional series do not support the requisite ring fusion geometry for anticonvulsant target engagement.

Aldose Reductase Inhibitor Development for Diabetic Complications

The discovery of AS-3201 (Ranirestat) from the tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylic acid scaffold validates this building block for aldose reductase inhibitor programs. AS-3201 achieves IC₅₀ values of 11–15 nM against aldose reductase and reached clinical evaluation for diabetic neuropathy [1]. The C-4 spiro-pyrrolidine pharmacophore, constructed from the C-4 carboxylic acid via spirocyclization chemistry, is essential for the sub-nanomolar Ki (0.38 nM) that distinguishes this series from earlier aldose reductase inhibitors. Research groups pursuing novel ARIs should procure this specific positional isomer; the C-8 carboxylic acid isomer yields only moderate antibacterial/antifungal compounds and has no precedent for aldose reductase inhibition.

Diversity-Oriented Synthesis of Antimicrobial and Antiviral Focused Libraries

The Dehnavi et al. (2021) scaffold-level review establishes that the pyrrolo[1,2-a]pyrazine core – as opposed to the 5H-pyrrolo[2,3-b]pyrazine scaffold – is associated with antibacterial, antifungal, and antiviral activities across multiple derivative series [1]. The C-4 carboxylic acid provides a versatile diversification handle for amide coupling with diverse amine building blocks, enabling rapid generation of compound libraries for anti-infective screening. The regiodivergent electrophilic acylation chemistry demonstrated by Kim et al. (2019) further allows C-4 vs. C-6 regiochemical control from distinct synthetic entry points, maximizing the chemical space accessible from a single building block investment [2].

Proline Mimetic Scaffold for IAP Antagonist and Peptidomimetic Drug Design

The octahydropyrrolo[1,2-a]pyrazine scaffold – accessible through reduction of the C-4 carboxylic acid derivative – has been validated as a novel proline bioisostere in the design of potent inhibitor of apoptosis (IAP) protein antagonists [1]. The bicyclic scaffold mimics the conformational constraints of proline while providing additional vectors for target interaction through the pyrazine nitrogen and C-4 substituent. The C-4 carboxylic acid functionality enables further elaboration of the proline mimetic with diverse capping groups. This application is unique to the octahydropyrrolo[1,2-a]pyrazine scaffold and is not accessible from monocyclic proline analogs or from other pyrrolopyrazine positional isomers lacking the requisite ring geometry.

Quote Request

Request a Quote for Pyrrolo[1,2-a]pyrazine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.